

Tolinapant dose limiting toxicities management

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Compound Focus: Tolinapant

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Frequently Asked Questions

- **What are the most common DLTs observed with Tolinapant?** The most common DLTs identified in clinical trials are **Grade 3 or higher increased lipase (with or without increased amylase)** [1]. Other notable severe (Grade ≥ 3) treatment-related adverse events include anemia and lymphopenia [1].
- **What is the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D)?** In a Phase 1 study of patients with advanced solid tumors and lymphomas, the MTD was determined to be **210 mg/day**, and the RP2D was set at **180 mg/day** [1].
- **How should Tolinapant-induced toxicities be managed?** The primary management strategy for DLTs is **dose interruption and modification**. In the pivotal Phase 1 trial, dosing was stopped due to DLTs at 270 mg/day, and the dose was reduced for subsequent patients [1]. Adherence to the defined RP2D of 180 mg/day is crucial for minimizing risks.
- **What are the common, lower-grade adverse events researchers should anticipate?** The most frequent treatment-related adverse events are generally low-grade and include **fatigue (33%), vomiting (31%), and nausea (27%)** [1]. Proactive monitoring and supportive care for these symptoms are recommended.

Summary of Tolinapant DLTs and Dosing

The table below summarizes the key quantitative data on DLTs and established doses from clinical trials.

Aspect	Details
Maximum Tolerated Dose (MTD)	210 mg/day [1]
Recommended Phase 2 Dose (RP2D)	180 mg/day [1]
Key Dose-Limiting Toxicities (DLTs)	Grade 3 or 4 increased lipase/amylase; Grade 3 or 4 febrile neutropenia; Grade 3 or 4 thrombocytopenia; Other related Grade 3/4 adverse events [1] [2]
Common Treatment-Related Adverse Events	Fatigue (33%), Vomiting (31%), Nausea (27%) [1]
Other Notable Grade ≥ 3 Events	Anemia (13%), Increased lipase (11%), Lymphopenia (9%) [1]

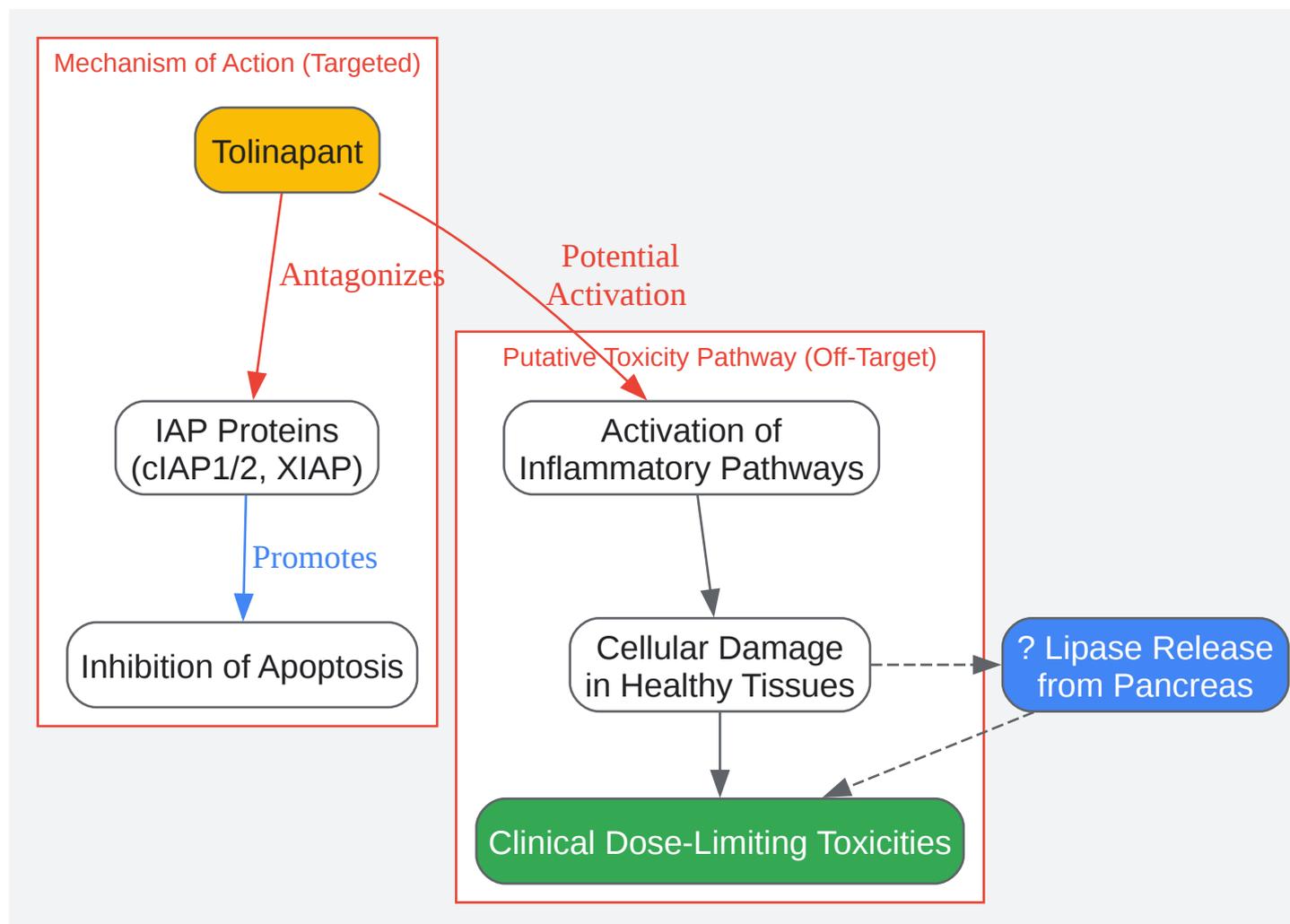
Experimental Protocol for DLT Assessment

For researchers designing preclinical or clinical studies, the following methodology outlines how DLTs are typically assessed for **Tolinapant**, based on the protocol from the CRAIN Phase 1b trial [2].

- **DLT Assessment Period:** 12 weeks from the start of treatment.
- **Definition of DLTs:** The following events are considered DLTs if assessed as definitely or probably related to **Tolinapant**:
 - Grade 4 neutropenia lasting ≥ 7 days.
 - Grade 3 or 4 febrile neutropenia.
 - Grade 3 or 4 neutropenia with concurrent, bacteriologically proven sepsis.
 - Grade 3 or 4 thrombocytopenia.
 - Any other Grade 3 or 4 non-hematological adverse event (with some exceptions for standard chemoradiotherapy side effects).
 - Death due to a treatment-related adverse event.
- **Clinical Judgment:** The final determination of a DLT relies on clinical judgment, even if an event meets the predefined criteria [2].

Tolinapant Mechanism and Toxicity Pathway

The diagram below illustrates the mechanism of action of **Tolinapant** and the postulated pathway leading to its dose-limiting toxicities.



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